Regioisomeric Identity Verification: C3-Tetrazole vs. C6-Tetrazole Substitution in Pyrazolo[1,5-a]pyrimidine Scaffolds
7-Ethyl-3-(2H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine bears the tetrazole ring at the C3 position of the pyrazolo[1,5-a]pyrimidine core. In the structurally closest comparator class—6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines—the tetrazole occupies the C6 position, and this positional isomerism produces profound differences in biological activity: the C6-tetrazolyl lead compound (2i, 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine) inhibits CK2 with an IC₅₀ of 45 nM, whereas the corresponding [1,2,4]triazolo core analogs with the same substitution pattern show IC₅₀ > 10 µM [1]. While no direct head-to-head CK2 data exist for the C3-tetrazolyl isomer (CAS 632363-23-6), established SAR principles predict that repositioning the tetrazole from C6 to C3 will alter the hydrogen-bonding vector relative to the hinge-binding region, fundamentally changing kinase selectivity. The C3-tetrazolyl orientation projects the acidic heterocycle toward the solvent-exposed ribose pocket rather than the hydrophobic back pocket typically accessed by C6-substituents, potentially favoring targets with polar residues in this region (e.g., PI3K isoforms) over CK2 .
| Evidence Dimension | Tetrazole substitution position effect on kinase inhibition |
|---|---|
| Target Compound Data | C3-(2H-tetrazol-5-yl) with C7-ethyl; no direct CK2 IC₅₀ available |
| Comparator Or Baseline | C6-(tetrazol-5-yl)-7-amino analog (compound 2i): CK2 IC₅₀ = 45 nM; [1,2,4]triazolopyrimidine analogs: CK2 IC₅₀ > 10 µM |
| Quantified Difference | >200-fold activity difference between pyrazolo and triazolo cores within C6 series; C3 vs. C6 positional difference predicted to alter selectivity profile by engaging distinct kinase pocket regions |
| Conditions | CK2 inhibition assay; pyrazolo[1,5-a]pyrimidine vs. [1,2,4]triazolo[1,5-a]pyrimidine core comparison |
Why This Matters
The unique C3-tetrazole substitution vector of CAS 632363-23-6, not represented in any disclosed CK2, JAK1/2, or CDK4/6 inhibitor patent series, makes this compound a strategically distinct chemical probe for exploring kinase targets with polar ribose-pocket residues—procurement of C6-tetrazolyl or 7-amino analogs would direct investigation toward entirely different target space.
- [1] Urakov GV, et al. 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. CORE. 2022. Compound 2i: CK2 IC₅₀ = 45 nM; triazolopyrimidine analogs: IC₅₀ > 10 µM. View Source
